(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine
Overview
Description
(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine: is a chemical compound with the molecular formula C7H13N3 . It is a derivative of pyrazole, a five-membered heterocyclic aromatic organic compound, featuring two nitrogen atoms at positions 1 and 2 of the ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde as the starting material.
Reduction Reaction: The aldehyde group is reduced to a primary amine using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Methylation: The resulting primary amine is then methylated using methyl iodide (CH3I) or formaldehyde (CH2O) in the presence of a base like triethylamine (Et3N) .
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-compounds using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) .
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Methyl iodide (CH3I) in the presence of a base.
Major Products Formed:
Oxidation: this compound oxide.
Reduction: this compound.
Substitution: Various substituted pyrazolylmethylamines.
Scientific Research Applications
(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine: has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The exact mechanism depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
(3,5-Dimethyl-1H-pyrazol-4-ylmethyl)-methyl-amine: is compared with other similar compounds to highlight its uniqueness:
3,5-Dimethyl-1H-pyrazol-4-amine: This compound lacks the methylamine group, making it less reactive in certain chemical reactions.
4,5-Dimethyl-1H-pyrazol-3-amine: The position of the methyl groups and the amine group differs, leading to different chemical properties and reactivity.
1H-Pyrazole-4-carbaldehyde: This compound has an aldehyde group instead of an amine group, resulting in different chemical behavior.
Properties
IUPAC Name |
1-(3,5-dimethyl-1H-pyrazol-4-yl)-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-5-7(4-8-3)6(2)10-9-5/h8H,4H2,1-3H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGGCEAQMRNSHCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.